

Phenosafarine Solutions: Application Notes and Protocols for Laboratory Use

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Phenosafarine**

Cat. No.: **B118193**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Phenosafarine (3,7-diamino-5-phenylphenazinium chloride) is a versatile cationic phenazine dye with a broad range of applications in biological and chemical sciences. It appears as a dark green crystalline powder that dissolves in water and ethanol to form a red solution. Its utility stems from its ability to act as a potent nuclear and cellular stain, a redox indicator, and a fluorescent probe.

Key Applications:

- **Biological Staining:** **Phenosafarine** is widely used in histology and cytology to impart a vivid red or pink stain to various cellular components, particularly the nucleus. It serves as an excellent counterstain in various staining procedures, including the Gram stain for the differentiation of bacteria. In plant biology, it is employed for staining cell walls and nuclei.
- **Redox Indicator:** In analytical chemistry, **Phenosafarine** functions as a redox indicator, exhibiting a distinct color change from red (oxidized state) to colorless (reduced state). This property makes it valuable for monitoring redox titrations and other electrochemical analyses.
- **Cell Viability and Biomolecule Interaction:** **Phenosafarine** has been utilized in cell viability assays. Furthermore, it exhibits a high binding affinity for nucleic acids, particularly triplex

RNA, through intercalation, making it a useful probe for studying macromolecular structures.

Quantitative Data Summary

The following tables summarize the key quantitative data for **Phenosafranine**.

Table 1: Physicochemical Properties of **Phenosafranine**

Property	Value	Reference(s)
Molecular Formula	$C_{18}H_{15}ClN_4$	
Molecular Weight	322.79 g/mol	
Appearance	Dark green crystalline powder	
λ_{max} (in water)	517-523 nm	
Color in Solution	Red (in water and ethanol)	

Table 2: Solubility of **Phenosafranine**

Solvent	Solubility	Reference(s)
Water	Soluble	
Ethanol	Soluble	
DMSO	125 mg/mL (387.25 mM)	

Table 3: Recommended Storage Conditions

Form	Storage Temperature	Duration	Reference(s)
Solid	Room Temperature	Long-term	
Stock Solution	-20°C	1 month	
Stock Solution	-80°C	6 months	

Experimental Protocols

1. Preparation of a 1% (w/v) **Phenosafra**nine Stock Solution

This protocol describes the preparation of a general-purpose stock solution that can be diluted for various applications.

Materials:

- **Phenosafra**nine powder ($C_{18}H_{15}ClN_4$)
- Distilled or deionized water
- 50 mL conical tube or volumetric flask
- Magnetic stirrer and stir bar (optional)
- Weighing paper/boat and analytical balance

Procedure:

- Accurately weigh 0.5 g of **Phenosafra**nine powder and transfer it to a 50 mL conical tube or volumetric flask.
- Add approximately 40 mL of distilled water to the tube/flask.
- Vortex or use a magnetic stirrer to dissolve the powder completely. Gentle warming may aid in dissolution.
- Once fully dissolved, bring the final volume to 50 mL with distilled water.
- Store the stock solution in a tightly sealed, light-protected container at 4°C for short-term use or aliquot and store at -20°C or -80°C for long-term storage.

2. Protocol for Nuclear Staining in Histology

This protocol outlines the use of **Phenosafra**nine as a counterstain for histological sections.

Materials:

- 1% (w/v) **Phenosaftranine** stock solution
- Distilled water
- Coplin jars or staining dishes
- Microscope slides with fixed and processed tissue sections
- Primary stain (e.g., Hematoxylin)
- Differentiating solution (e.g., acid-alcohol)
- Bluing agent (e.g., Scott's tap water substitute)
- Ethanol series (70%, 95%, 100%)
- Xylene or xylene substitute
- Mounting medium and coverslips

Procedure:

- Prepare a 0.1% (w/v) working solution: Dilute 1 mL of the 1% **Phenosaftranine** stock solution with 9 mL of distilled water. Mix well.
- Deparaffinize and rehydrate the tissue sections through a series of xylene and graded ethanol washes.
- Stain with the primary stain (e.g., Hematoxylin) according to standard protocols.
- Differentiate and blue the sections as required.
- Counterstain with the 0.1% **Phenosaftranine** working solution for 1-2 minutes. The optimal staining time may vary depending on the tissue and desired staining intensity.
- Dehydrate the sections rapidly through a graded series of ethanol (95% and 100%).
- Clear in xylene or a xylene substitute.

- Mount with a permanent mounting medium and apply a coverslip.

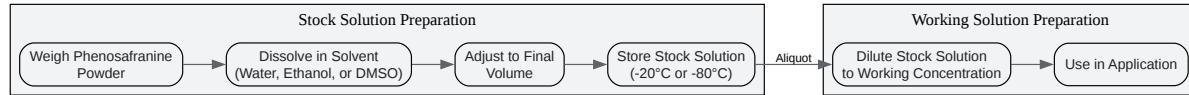
Expected Results: Nuclei will be stained red or pink, providing a clear contrast to the blue-stained cytoplasm from the Hematoxylin.

3. Protocol for Use as a Redox Indicator

This protocol describes the preparation of a **Phenosafrafine** solution for use in redox titrations.

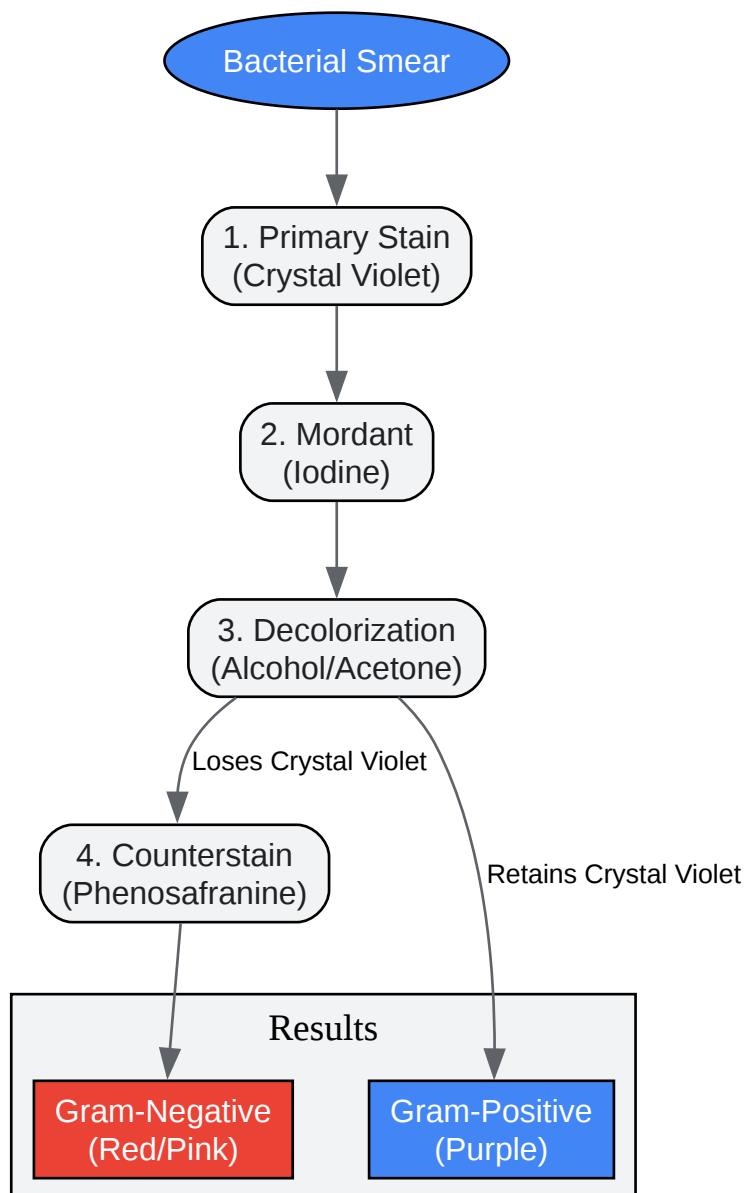
Materials:

- **Phenosafrafine** powder
- Distilled water
- 100 mL volumetric flask


Procedure:

- Prepare a 0.1% (w/v) indicator solution: Accurately weigh 0.1 g of **Phenosafrafine** powder and transfer it to a 100 mL volumetric flask.
- Add a small amount of distilled water to dissolve the powder.
- Once dissolved, bring the volume up to the 100 mL mark with distilled water and mix thoroughly.
- Store the solution in a labeled, airtight bottle.

Application in Titration:


- Add 2-3 drops of the 0.1% **Phenosafrafine** indicator solution to the analyte solution before starting the titration.
- The endpoint of the titration is indicated by a sharp color change from red to colorless as the **Phenosafrafine** is reduced.

Visualizations

[Click to download full resolution via product page](#)

Caption: General workflow for preparing **Phenosafranine** solutions.

[Click to download full resolution via product page](#)

Caption: Use of **Phenosafranine** as a counterstain in Gram staining.

- To cite this document: BenchChem. [Phenosafranine Solutions: Application Notes and Protocols for Laboratory Use]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b118193#how-to-prepare-phenosafranine-solutions-for-laboratory-use>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com